molecular formula C9H5ClINO B1669181 Clioquinol CAS No. 130-26-7

Clioquinol

Cat. No. B1669181
CAS RN: 130-26-7
M. Wt: 305.5 g/mol
InChI Key: QCDFBFJGMNKBDO-UHFFFAOYSA-N
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Patent
US09302993B2

Procedure details

2-Bromopropane (0.46 mL, 4.90 mmol) was added into a stirred mixture of the 5-chloro-7-iodo-quinolin-8-ol (1.00 g, 3.27 mmol), K2CO3 (1.86 g, 13.5 mmol) and DMSO (10 mL). After 16 h at RT, saturated NH4Cl (10 mL) was added and the mixture extracted with dichloromethane (10 mL×3). The extracts were combined and concentrated. Diethyl ether (40 mL) was added to the residue and the resulting mixture washed successively with 2 N NaOH, H2O and brine, and dried (Na2SO4). Subsequent column chromatography on silica (ethyl acetate/hexane, 1:1) afforded 5-chloro-7-iodo-8-isopropoxy-quinoline 5 as a solid (1.06 g, 93%). 5: 1H NMR (CDCl3): δ 8.93 (dd, J=1.5 and 4.2, 1H), 8.52 (dd, J=1.5 and 8.4, 1H), 7.98 (s, 1H), 7.53 (dd, J=4.2 and 8.4, 1H), 5.38 (m, 1H), 1.43 (d, J=6.0, 6 H). To a stirred mixture of 5-chloro-7-iodo-8-isopropoxy-quinoline 5 (200 mg, 0.58 mmol), phenylboronic acid (77 mg, 0.62 mmol), 2 N Na2CO3 (7.2 mL), EtOH (1.2 mL) and benzene (6 mL) was added, under a blanket of argon, Pd(PPh3)4 (20 mg). The mixture was stirred under reflux for 16 h, cooled and concentrated. This provided, after column chromatography on silica (ethyl acetate/hexane, 1:9), 5-chloro-7-phenyl-8-isopropoxy-quinoline as a yellow solid. To a stirred solution of the 8-isopropoxy-quinoline (0.339 mmol) in dichloromethane (2 mL) at −78° C. was added BCl3 (1.36 mL of a 1 M solution in dichloromethane, 1.36 mmol). After 2 h, the reaction mixture was allowed to warm to RT and stirred for a further 2 h. MeOH (5 mL) was added and the mixture was concentrated to dryness. This process was repeated four times. Further washing of the remaining residue with diethyl ether (2 mL×3) provided K1 in 91% yield. Data in Table 4.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[Cl:5][C:6]1[CH:15]=[C:14]([I:16])[C:13]([OH:17])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2.C([O-])([O-])=O.[K+].[K+].[NH4+].[Cl-]>CS(C)=O>[Cl:5][C:6]1[CH:15]=[C:14]([I:16])[C:13]([O:17][CH:2]([CH3:4])[CH3:3])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C(=C1)I)O
Name
Quantity
1.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (10 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Diethyl ether (40 mL) was added to the residue
WASH
Type
WASH
Details
the resulting mixture washed successively with 2 N NaOH, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C(=C1)I)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.